molecular formula C22H24N4O4 B11365484 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11365484
M. Wt: 408.4 g/mol
InChI Key: GEZUNGAJERTACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, an oxazole ring, and a morpholine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid . This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H24N4O4/c1-16-2-4-17(5-3-16)28-15-18-6-7-20(29-18)22-25-19(14-23)21(30-22)24-8-9-26-10-12-27-13-11-26/h2-7,24H,8-13,15H2,1H3

InChI Key

GEZUNGAJERTACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.